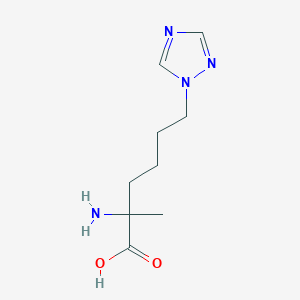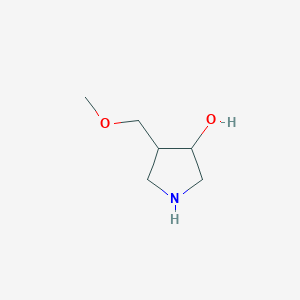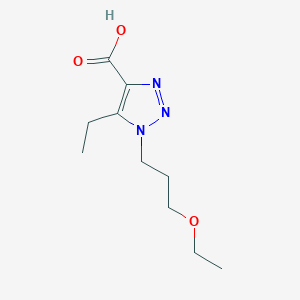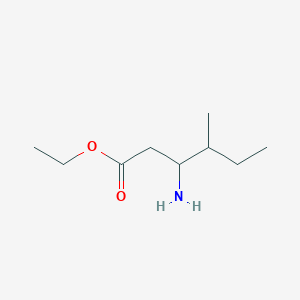
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a synthetic compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a series of substitution reactions, where the triazole ring is functionalized with the appropriate alkyl halides under basic conditions.
Amino Group Introduction: The amino group is typically introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or triazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of triazole-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which can modulate the activity of these targets. Additionally, the amino and carboxylic acid groups can participate in ionic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-6-(1h-1,2,3-triazol-1-yl)hexanoic acid: Similar structure but with a different triazole isomer.
2-Amino-2-methyl-6-(1h-1,2,4-triazol-3-yl)hexanoic acid: Another isomer with the triazole ring attached at a different position.
Uniqueness
2-Amino-2-methyl-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is unique due to its specific triazole isomer, which can result in distinct biological and chemical properties compared to its isomers. This uniqueness can be leveraged in the design of novel compounds with tailored activities for specific applications .
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
2-amino-2-methyl-6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N4O2/c1-9(10,8(14)15)4-2-3-5-13-7-11-6-12-13/h6-7H,2-5,10H2,1H3,(H,14,15) |
Clave InChI |
DEHIKAHWZAMGNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN1C=NC=N1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)



![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)


![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)


